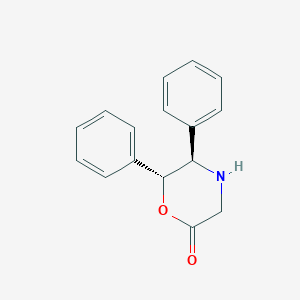
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one: is a heterocyclic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of thioureas with chloroacetyl chloride and an aldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction yields the desired thioxoimidazolidinone derivative with good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and improve efficiency.
化学反应分析
Types of Reactions: 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylidene and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions.
Biology: In biological research, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one has shown potential as an antimicrobial and antifungal agent. It exhibits activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in material science and chemical manufacturing.
作用机制
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial and anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
相似化合物的比较
- 5-Benzylidene-2-methylsulfanyl-3-phenyl-3,5-dihydro-imidazol-4-one
- 5-(4-Fluorobenzylidene)-3-(4-methylphenyl)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- 5-(Bis(benzylamino)methylene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
Comparison: Compared to similar compounds, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a benzylidene group, a chlorophenyl group, and a thioxoimidazolidinone coreThe presence of the chlorophenyl group enhances its antimicrobial properties, while the thioxoimidazolidinone core is crucial for its reactivity and stability .
属性
分子式 |
C16H11ClN2OS |
|---|---|
分子量 |
314.8 g/mol |
IUPAC 名称 |
(5E)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10+ |
InChI 键 |
CNQSTJDEJRAQBH-GXDHUFHOSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)



![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)


![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)


![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)

